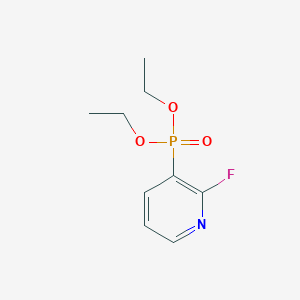
Diethyl (2-Fluoro-3-pyridyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-Fluoro-3-pyridyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-Fluoro-3-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a fluorinated pyridine derivative under controlled conditions. For instance, the reaction of sodium diethylphosphite with N-methoxypyridinium methosulfate in an inert solvent at low temperatures can yield diethyl (2-pyridyl)phosphonate
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-Fluoro-3-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the phosphonate group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
Diethyl (2-Fluoro-3-pyridyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of natural biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as an inhibitor of specific enzymes and as a precursor for the synthesis of biologically active compounds.
Industry: The compound is used in the development of new materials with unique properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (2-Fluoro-3-pyridyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The presence of the fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Diethyl (2-Fluoro-3-pyridyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (2-pyridyl)phosphonate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Diethyl (3-pyridyl)phosphonate: The position of the phosphonate group on the pyridine ring affects its reactivity and applications.
Diethyl (4-pyridyl)phosphonate: Similar to the 3-pyridyl derivative but with different steric and electronic effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and enhances its potential for various applications.
Biological Activity
Diethyl (2-Fluoro-3-pyridyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H14FNO3P
- Molecular Weight : 251.2 g/mol
- CAS Number : 54412872
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available pyridine derivatives. The introduction of the fluorine atom can be achieved through various fluorination methods, enhancing the compound's biological profile.
- Synthesis Steps :
- Reaction of pyridine derivatives with phosphorus oxychloride.
- Subsequent reaction with diethyl phosphite under controlled conditions to yield this compound.
Properties
Molecular Formula |
C9H13FNO3P |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-2-fluoropyridine |
InChI |
InChI=1S/C9H13FNO3P/c1-3-13-15(12,14-4-2)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3 |
InChI Key |
SAYFOXWZMRQNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(N=CC=C1)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















